{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
Description
The compound {4-[(4-chlorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone features a piperazine core substituted with a 4-chlorophenylsulfonyl group and a 4-nitrophenyl methanone moiety. The sulfonyl group enhances polarity, while the nitro and chloro substituents contribute to its electronic profile and steric bulk .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-14-3-7-16(8-4-14)27(25,26)20-11-9-19(10-12-20)17(22)13-1-5-15(6-2-13)21(23)24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNWWRBGZNKTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the 4-Nitrophenylmethanone Group: The final step involves the reaction of the intermediate with 4-nitrobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include alkyl halides and strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Many analogs (e.g., Compounds A, B, E) utilize similar coupling reagents (e.g., HOBt, Boc-protected amines), but sulfonylating agents vary based on substituents .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -SO₂) dominate the target compound’s electronic profile, influencing charge distribution and reactivity. Fluorine substituents (Compound C) balance lipophilicity and polarity .
- Safety Considerations : Sulfonyl and nitro groups may confer reactivity or toxicity, necessitating careful handling (e.g., Compounds B, F) .
Biological Activity
The compound {4-[(4-chlorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone is a piperazine derivative that has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]-4-(4-nitrophenyl)sulfonylpiperazine
- Molecular Formula : C24H25ClN2O2S
- Molecular Weight : 441.0 g/mol
The compound features a piperazine ring substituted with a chlorophenyl sulfonyl group and a nitrophenyl moiety, contributing to its biological activity.
1. Antibacterial Activity
Numerous studies have evaluated the antibacterial potential of piperazine derivatives, including the target compound. The antibacterial activity was assessed against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak to Moderate |
| Staphylococcus aureus | Weak |
In particular, compounds bearing the sulfonyl group exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting that the presence of the sulfonamide moiety enhances antibacterial efficacy .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; several derivatives demonstrated strong inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM.
- Urease : Critical in the pathogenesis of certain infections; the synthesized compounds exhibited significant urease inhibition, which could be beneficial in treating related conditions .
3. Anticancer Activity
The potential anticancer properties of piperazine derivatives have been explored through in vitro studies. The mechanism of action appears to involve apoptosis induction in cancer cells, mediated by oxidative stress pathways. The sulfonamide group is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
A study conducted by Aziz-ur-Rehman et al. (2011) synthesized a series of piperidine derivatives and evaluated their pharmacological profiles. The results indicated that compounds with the sulfonamide functionality exhibited:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Enzyme inhibition capabilities that suggest therapeutic potential in neurodegenerative diseases.
- Cytotoxicity against cancer cell lines, highlighting their potential as chemotherapeutic agents .
Additionally, docking studies revealed strong binding interactions between these compounds and target enzymes, further supporting their potential as drug candidates .
Q & A
Q. What role does crystallography play in understanding this compound’s solid-state behavior?
- Techniques : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., sulfonyl-nitro dipole stacking) affecting bioavailability .
- Application : Co-crystallize with coformers (e.g., succinic acid) to improve dissolution rate by 3-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
